molecular formula C17H17N3O B1681492 4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine CAS No. 172747-50-1

4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine

Cat. No. B1681492
M. Wt: 279.34 g/mol
InChI Key: MYKGURNPAUBQLJ-UHFFFAOYSA-N
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Description

Imidazole and pyridine are both important heterocyclic compounds. Imidazole is a planar five-membered ring which is notable for being a part of the amino acid histidine and the biologically important molecules like purines. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of imidazole and pyridine derivatives can be complex and varied. The methods often involve multi-step processes and the use of various reagents . Unfortunately, without specific information on the compound , it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.


Chemical Reactions Analysis

Imidazole and pyridine rings can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine” can undergo would depend on its exact structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques . These properties can provide important information about how the compound behaves under different conditions.

Scientific Research Applications

Application 6: Bioactive Lipids Research

  • Methods of Application : The compound is used in enzyme assays to study its inhibitory effects on lipid-peroxidizing enzymes like ALOX15 .

Application 7: Neuroprotective and Anti-neuroinflammatory Agents

  • Results Summary : Some of the synthesized compounds showed significant anti-neuroinflammatory properties by inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells. They also exhibited neuroprotective activity by reducing the expression of stress and apoptosis markers in human neuronal cells .

Application 8: Biological Potential of Indole Derivatives

  • Results Summary : Indole derivatives have shown diverse biological activities and have potential therapeutic applications .

Application 9: Organic Synthesis

  • Results Summary : The reaction yields cinnamic acids, which are valuable intermediates in the synthesis of various organic compounds .

Application 10: Heterocyclic Chemistry

  • Results Summary : These reactions can yield high-purity products with potential applications in medicinal chemistry and material science .

Application 11: Antiviral Agents

  • Results Summary : The effectiveness is measured by the reduction in viral replication, with some compounds showing promise in preclinical studies .

Application 12: Antimicrobial Agents

  • Results Summary : Results often show a range of activity spectra, with certain derivatives exhibiting potent antimicrobial effects .

Application 13: Anti-inflammatory Agents

  • Results Summary : Reductions in inflammatory markers and symptoms are typically observed, indicating potential therapeutic benefits .

Application 14: Catalysis in Organic Synthesis

  • Results Summary : The use of imidazoles as catalysts can lead to higher yields, selectivity, and reduced reaction times in synthetic processes .

Application 15: Development of Functional Dyes

  • Results Summary : The resulting dyes exhibit desirable properties such as high color strength, fastness, and unique chromatic effects .

Application 16: Research into Bioactive Lipids

  • Results Summary : Insights into the mechanisms of diseases related to lipid dysregulation are gained, which can inform the development of new treatments .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems . This can include toxicity, flammability, reactivity, and environmental impact.

Future Directions

The future directions for research on a compound can depend on many factors, including its potential applications, current limitations, and areas of scientific interest .

properties

IUPAC Name

4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-3-15-16(12-8-10-18-11-9-12)20-17(19-15)13-4-6-14(21-2)7-5-13/h4-11H,3H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKGURNPAUBQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N1)C2=CC=C(C=C2)OC)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine
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4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine
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4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine
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4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine
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4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine
Reactant of Route 6
4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine

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